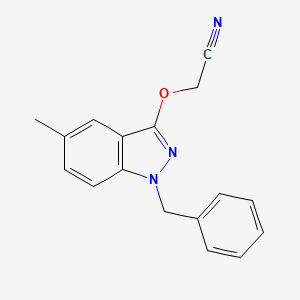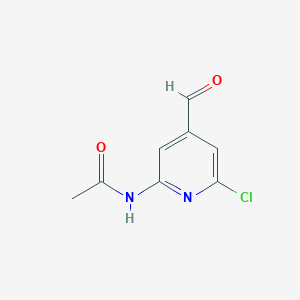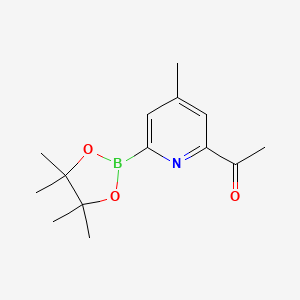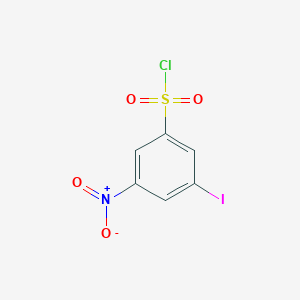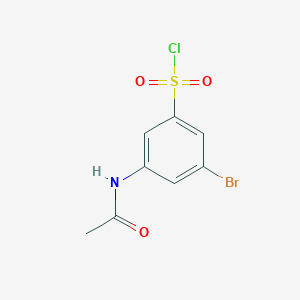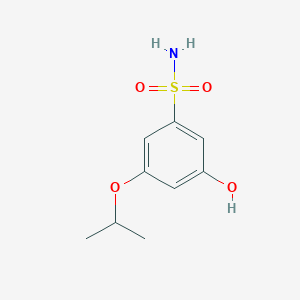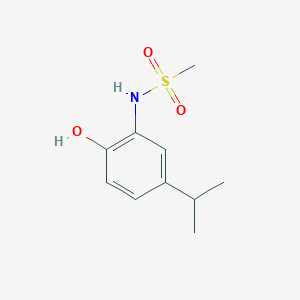
2-Amino-6-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, featuring an amino group at the second position, a hydroxyl group at the sixth position, and a methyl group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-6-hydroxy-N-methylbenzamide can be synthesized through the direct condensation of 2-amino-6-hydroxybenzoic acid with N-methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium nitrite in the presence of hydrochloric acid for diazotization, followed by reaction with a nucleophile.
Major Products Formed
Oxidation: Formation of 2-amino-6-hydroxybenzaldehyde.
Reduction: Formation of 2-amino-6-hydroxy-N-methylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-6-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-Amino-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, such as reduced inflammation or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-hydroxybenzamide: Lacks the N-methyl group, which can affect its solubility and reactivity.
2-Amino-N-methylbenzamide: Lacks the hydroxyl group, which can influence its hydrogen bonding capabilities.
6-Hydroxy-N-methylbenzamide: Lacks the amino group, which can alter its nucleophilicity and overall reactivity.
Uniqueness
2-Amino-6-hydroxy-N-methylbenzamide is unique due to the presence of both the amino and hydroxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. The N-methyl group further enhances its solubility and stability, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-amino-6-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(12)7-5(9)3-2-4-6(7)11/h2-4,11H,9H2,1H3,(H,10,12) |
Clé InChI |
GGKMXUBGJHLIOE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


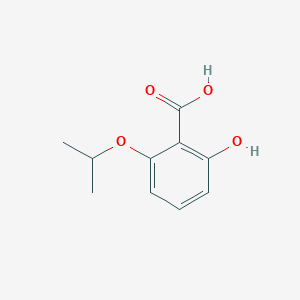

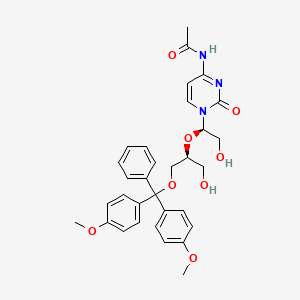
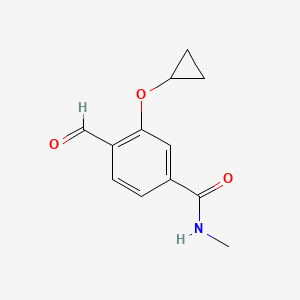
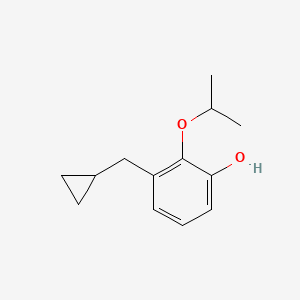
![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
